

# Application Note: Two-Photon Microscopy Imaging with Novel Fluorophores

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## Compound of Interest

Compound Name: *Nlfpc*

Cat. No.: *B140466*

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## Introduction

Two-photon microscopy (2PM) is a powerful fluorescence imaging technique that offers significant advantages for deep-tissue and live-cell imaging compared to traditional confocal microscopy.<sup>[1][2]</sup> By utilizing the simultaneous absorption of two lower-energy photons, typically in the infrared range, 2PM allows for deeper penetration into scattering tissues, reduced phototoxicity, and intrinsic three-dimensional sectioning.<sup>[1][3][4]</sup> This application note provides a detailed protocol for utilizing a novel fluorophore, designated here as **Nlfpc** (Novel Low-phototoxicity Fluorescent Probe Compound), for two-photon imaging.

Note: The specific fluorophore "**Nlfpc**" could not be definitively identified in publicly available literature. This document provides a generalized protocol adaptable for a fluorescent probe suitable for two-photon excitation. Researchers should substitute the placeholder data and parameters with the specific characteristics of their chosen fluorophore.

## Principle of Two-Photon Excitation

In contrast to conventional one-photon fluorescence, where a single high-energy photon excites a fluorophore, two-photon excitation involves the near-simultaneous absorption of two lower-energy photons.<sup>[1][4]</sup> The combined energy of these two photons is sufficient to raise the fluorophore to its excited state, after which it relaxes and emits a fluorescent photon. This

phenomenon is confined to the focal point of the laser, minimizing out-of-focus fluorescence and reducing overall photodamage to the sample.[\[1\]](#)[\[3\]](#)

## Quantitative Data Summary

The selection of an appropriate fluorophore is critical for successful two-photon imaging. The table below summarizes the key photophysical properties that should be considered. The values provided are for a hypothetical fluorophore and should be replaced with data for the specific probe being used.

Parameter	Value	Description
Excitation Maximum (One-Photon)	~488 nm	The peak wavelength for single-photon absorption.
Two-Photon Excitation Peak	~920 nm	The optimal wavelength for two-photon absorption. <a href="#">[4]</a>
Emission Maximum	~520 nm	The peak wavelength of the emitted fluorescence. <a href="#">[5]</a>
Quantum Yield ( $\Phi$ )	> 0.6	The efficiency of photon emission after absorption. <a href="#">[6]</a>
Two-Photon Cross-Section ( $\sigma_2$ )	> 50 GM	A measure of the probability of simultaneous absorption of two photons.
Molecular Weight	~500 g/mol	Relevant for calculating concentrations.
Solubility	DMSO, PBS	Important for preparing staining solutions.

## Experimental Protocols

This section details the methodologies for preparing samples and performing two-photon microscopy.

### I. Reagent and Equipment Preparation

- **Fluorophore Stock Solution:** Prepare a high-concentration stock solution of the fluorophore (e.g., 1-10 mM) in a suitable solvent like DMSO. Store protected from light at -20°C.
- **Working Solution:** On the day of the experiment, dilute the stock solution to the final working concentration (typically in the low micromolar range) in an appropriate buffer or cell culture medium. Pre-warm solutions for live-cell imaging to avoid temperature shock.<sup>[7]</sup>
- **Cell Culture:** For in vitro experiments, culture cells on imaging-specific dishes with glass bottoms suitable for high-resolution microscopy.<sup>[7]</sup> Ensure cells are healthy and at an appropriate confluency (e.g., 30-60%).
- **Two-Photon Microscope:**
  - Ensure the tunable, pulsed infrared laser is operational and aligned.
  - Select an objective with high numerical aperture and good infrared transmission.
  - Use a dichroic mirror and emission filter set appropriate for the emission spectrum of the chosen fluorophore.

## II. Staining Protocol for Live Cells

- **Cell Seeding:** Seed cells on a glass-bottom imaging dish and allow them to adhere and grow to the desired confluency.<sup>[7]</sup>
- **Staining:**
  - Remove the culture medium from the cells.
  - Add the pre-warmed working solution of the fluorophore to the cells.
  - Incubate for the time specified by the fluorophore's protocol (typically 15-60 minutes) at 37°C in a CO<sub>2</sub> incubator.
- **Washing:**
  - Gently remove the staining solution.

- Wash the cells two to three times with pre-warmed culture medium or a suitable buffer (e.g., PBS) to remove excess fluorophore.
- Imaging: Add fresh, pre-warmed medium to the cells for imaging. For long-term experiments, use a stage-top incubator to maintain physiological conditions.<sup>[7]</sup>

### III. Staining Protocol for Fixed Cells or Tissue Sections

- Fixation: Fix cells or tissue sections with an appropriate fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.
- Permeabilization (if required): If targeting intracellular structures, permeabilize the cell membranes with a detergent like Triton X-100 or a solvent such as methanol.
- Staining: Incubate the fixed samples with the fluorophore working solution for the recommended duration.
- Washing: Wash the samples thoroughly with PBS to remove unbound fluorophore.
- Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

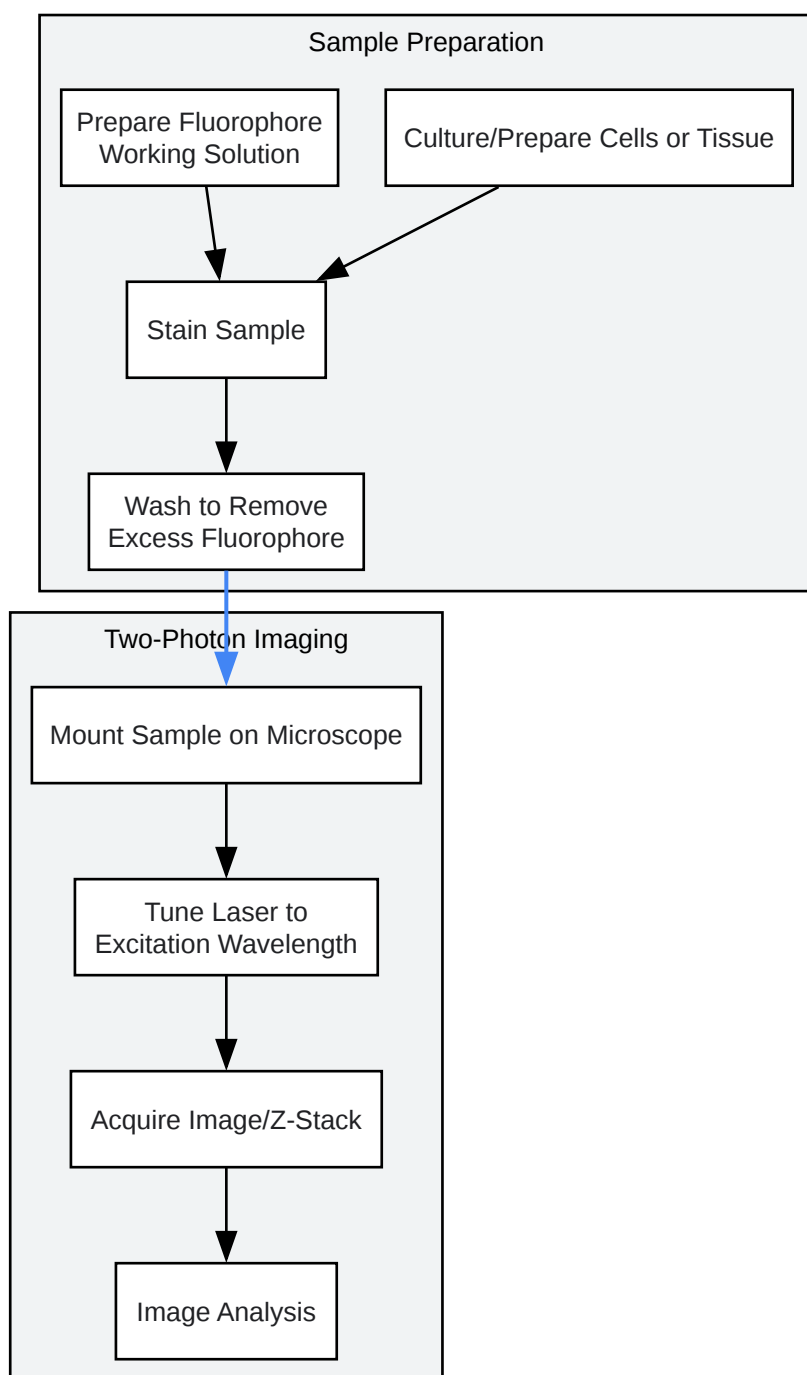
### IV. Two-Photon Imaging Procedure

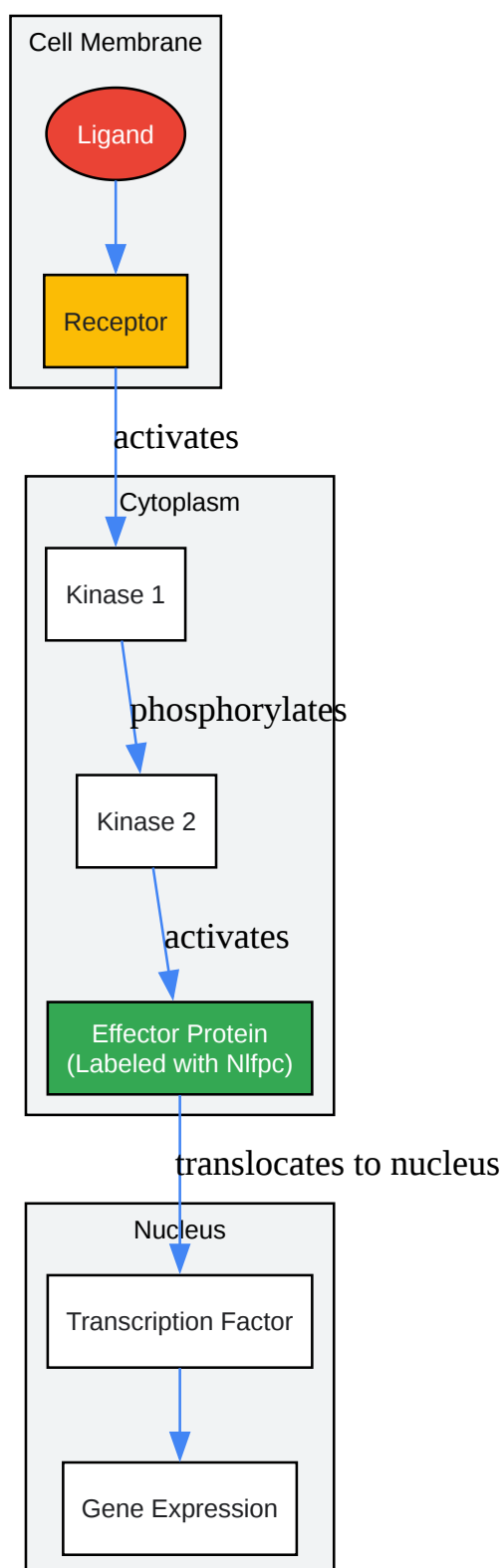
- Sample Placement: Place the prepared sample on the microscope stage.
- Locate Region of Interest: Using transmitted light or low-magnification fluorescence, locate the region of interest.
- Laser Tuning: Tune the laser to the optimal two-photon excitation wavelength for the fluorophore (e.g., 920 nm).
- Image Acquisition:
  - Set the laser power to the minimum level necessary to obtain a good signal-to-noise ratio to minimize photobleaching.

- Adjust the gain and offset of the photomultiplier tubes (PMTs) to optimize the dynamic range of the image.
- Acquire images or Z-stacks by raster scanning the laser beam across the sample.

## Visualizations

## Experimental Workflow





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